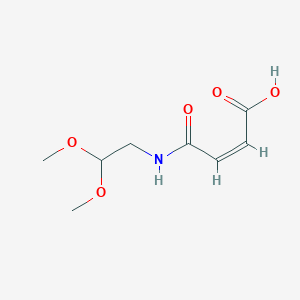

N-(2,2-Dimethoxyethyl)maleamic acid

Description

N-(2,2-Dimethoxyethyl)maleamic acid is a maleamic acid derivative featuring a 2,2-dimethoxyethyl substituent on the nitrogen atom. Maleamic acids are synthesized via the reaction of maleic anhydride with amines, yielding compounds with a conjugated diene system and amide functionality.

Properties

IUPAC Name |

(Z)-4-(2,2-dimethoxyethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-13-8(14-2)5-9-6(10)3-4-7(11)12/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACQOXIVQVPQKN-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,2-dimethoxyethylamine. The reaction typically occurs in an organic solvent such as dioxane, and the mixture is stirred at low temperatures (0-5°C) for a few hours. The resulting product is then precipitated and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for N-(2,2-Dimethoxyethyl)maleamic acid are not widely documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then isolated and purified using standard industrial techniques such as filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)maleamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.

Reduction: Reduction reactions can convert the maleamic acid to its corresponding amine.

Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products: The major products formed from these reactions include various maleic acid derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)maleamic acid involves its ability to form reversible amide bonds. This property is due to the presence of a carboxylic acid group in the β-position, which allows the compound to exist in equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli, such as the addition of acids or bases, enabling the compound to switch between different forms without side reactions .

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on N-(2,2-Dimethoxyethyl)maleamic acid are sparse, structural analogs suggest its utility in organic synthesis and biomedicine. The compound’s dimethoxyethyl group may balance solubility and reactivity, making it a candidate for drug delivery systems or polymer precursors. However, further studies are needed to confirm its stability, toxicity, and specific interactions.

References : Structural and synthetic insights from . Comparative data on N-methylsarcosine and solubility trends. Functional group analysis of EDTA and related chelators.

Biological Activity

N-(2,2-Dimethoxyethyl)maleamic acid (DMEMA) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

DMEMA is characterized by the presence of a maleamic acid backbone with a dimethoxyethyl substituent. The synthesis of DMEMA typically involves the reaction of aminoacetaldehyde dimethyl acetal with maleamic acid derivatives. The process is notable for its ability to yield the compound without generating toxic byproducts, making it suitable for further biological applications .

Mechanisms of Biological Activity

DMEMA exhibits several biological activities attributed to its structural features:

- Reversible Transamidation : DMEMA can undergo reversible transamidation reactions without the need for catalysts. This property allows it to serve as a versatile building block in organic synthesis and potentially in drug development.

- Antimicrobial Properties : Research has indicated that N-substituted maleamic acids, including DMEMA, possess antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

- Cytotoxicity : Preliminary studies suggest that DMEMA may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways through which this occurs are still under investigation but may involve apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities of DMEMA

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Transamidation | Reversible without catalysts |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various N-substituted maleamic acids, including DMEMA. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study employed standard disk diffusion methods to assess activity levels .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of DMEMA. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent. Further mechanistic studies are required to elucidate the specific pathways involved .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(2,2-Dimethoxyethyl)maleamic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic addition of 2,2-dimethoxyethylamine to maleic anhydride in aprotic solvents like toluene or ethanol. Evidence from analogous maleamic acid syntheses (e.g., N-(2-methylphenyl)maleamic acid) shows that dropwise addition of the amine to the anhydride solution at 0–150°C, followed by stirring for 30–60 minutes, yields the product . Purification involves washing with dilute HCl to remove unreacted amine and recrystallization from ethanol. Yield optimization depends on stoichiometric ratios and temperature control to minimize side reactions (e.g., cyclization or oxidation).

Q. How can crystallography validate the molecular structure of N-(2,2-Dimethoxyethyl)maleamic acid?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71069 Å) resolves bond lengths, torsion angles, and hydrogen-bonding networks. For example, in related compounds, the maleamic acid moiety exhibits a planar geometry with intramolecular O–H⋯O and C–H⋯O hydrogen bonds stabilizing the Z-conformation of the C=C bond . Software like SHELXL and ORTEP-3 refine atomic coordinates and thermal displacement parameters. Validation tools (e.g., PLATON ) check for structural anomalies like missed symmetry or incorrect space group assignments.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and carboxyl O–H stretches (~2500–3300 cm⁻¹) .

- NMR : H NMR confirms the dimethoxyethyl group (δ 3.3–3.5 ppm for OCH) and maleamic acid protons (δ 6.2–6.8 ppm for C=C) .

- Raman Spectroscopy : Detects conjugation effects, such as amide bond formation (e.g., peaks at ~1600 cm⁻¹ for C=O) .

Advanced Research Questions

Q. How do substituents on the maleamic acid core influence intramolecular interactions and reactivity?

- Methodology : Comparative crystallographic studies of N-aryl maleamic acids reveal that electron-withdrawing groups (e.g., Cl, F) enhance hydrogen-bond acceptor strength, favoring antiparallel C=O and O–H conformations . For N-(2,2-Dimethoxyethyl)maleamic acid, the dimethoxyethyl group’s steric bulk may hinder π-π stacking but promote hydrogen bonding with adjacent molecules. Density functional theory (DFT) calculations can model charge distribution and predict sites for nucleophilic attack .

Q. What are the mechanistic pathways for cyclization of N-(2,2-Dimethoxyethyl)maleamic acid under varying conditions?

- Methodology : Cyclization to form imidazopyridinones or maleimides requires acidic (e.g., trimethylsilyl iodide) or basic (e.g., KCO) conditions . Kinetic studies using HPLC or in situ IR monitor reaction progress. For example, cyclization-dehydration at >150°C risks hydrolysis of the dimethoxyethyl group, while lower temperatures (10–100°C) favor controlled imide formation . Isotopic labeling (O) can trace oxygen migration during dehydration.

Q. How can computational tools predict the compound’s stability and solubility in biological systems?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets, while ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity) and aqueous solubility . For instance, the dimethoxyethyl group’s hydrophilicity may improve solubility compared to aryl-substituted analogs. Molecular dynamics simulations assess conformational stability in aqueous vs. lipid environments .

Contradictions and Recommendations

- Synthetic Protocols : While toluene is widely used for maleamic acid synthesis , polar solvents like ethanol may improve solubility of hydrophilic substituents (e.g., dimethoxyethyl) .

- Conformational Stability : Computational models suggest that steric effects dominate over electronic effects in determining H-bonding patterns, conflicting with crystallographic data on aryl-substituted analogs . Further experimental validation is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.